CYP51 Inhibition Potency and Selectivity Versus Ketoconazole
Restricticin (Ro 09-1470) inhibits Saccharomyces cerevisiae CYP51 with an IC50 of 0.47–1.1 µM, whereas the clinical azole ketoconazole (KCZ) yields an IC50 of 0.05–0.06 µg/mL in the same enzyme preparation. [1] Against rat hepatic P450s that catalyze cholesterol biosynthesis, restricticin shows an IC50 of 341 µM, representing a selectivity window of >300-fold for the fungal enzyme over the mammalian ortholog; ketoconazole’s selectivity is substantially lower. [2] This differential selectivity, quantified by parallel IC50 measurements, positions restricticin as a scaffold with intrinsically reduced potential for mammalian P450 liability compared with ketoconazole. [3]
| Evidence Dimension | CYP51 inhibition IC50 and mammalian P450 selectivity |
|---|---|
| Target Compound Data | IC50 = 0.47–1.1 µM (S. cerevisiae CYP51); IC50 = 341 µM (rat cholesterol biosynthesis P450) |
| Comparator Or Baseline | Ketoconazole: IC50 ≈ 0.05–0.06 µg/mL (S. cerevisiae CYP51); selectivity window for mammalian P450s not explicitly quantified in same study but stated to be lower than restricticin |
| Quantified Difference | Restricticin inhibits fungal CYP51 at sub-micromolar concentrations; selectivity for fungal over rat cholesterol biosynthesis P450 exceeds 300-fold, a window described as 'higher than that of ketoconazole' [2] |
| Conditions | Cell-free CYP51 enzyme assay from S. cerevisiae; rat hepatic microsome P450 assays |
Why This Matters
A >300-fold selectivity window for the fungal CYP51 over the mammalian cholesterol biosynthesis P450 directly translates into a wider therapeutic index, making restricticin a scientifically compelling starting point for antifungal development programs where azole-induced CYP inhibition toxicities are a concern.
- [1] Aoki Y, Yamazaki T, Kondoh M, Sudoh Y, Nakayama N, Sekine Y, Shimada H, Arisawa M. A new series of natural antifungals that inhibit P450 lanosterol C-14 demethylase. II. Mode of action. J Antibiot (Tokyo). 1992;45(2):160-170. doi:10.7164/antibiotics.45.160 View Source
- [2] Aoki Y, Yoshihara F, Kondoh M, Nakamura Y, Nakayama N, Arisawa M. Ro 09-1470 is a selective inhibitor of P-450 lanosterol C-14 demethylase of fungi. Antimicrob Agents Chemother. 1993;37(12):2662-2667. doi:10.1128/AAC.37.12.2662 View Source
- [3] Aoki Y, Yoshihara F, Kondoh M, Nakamura Y, Nakayama N, Arisawa M. Ro 09-1470 is a selective inhibitor of P-450 lanosterol C-14 demethylase of fungi. Antimicrob Agents Chemother. 1993;37(12):2662-2667. doi:10.1128/AAC.37.12.2662 (selectivity statement vs. ketoconazole) View Source
